molecular formula C10H21NO B8325627 N-(Octan-2-yl)acetamide

N-(Octan-2-yl)acetamide

Cat. No.: B8325627
M. Wt: 171.28 g/mol
InChI Key: DNVCVNWQDMXRNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Octan-2-yl)acetamide is a secondary amide derivative of acetic acid, characterized by an acetamide group (-NHCOCH₃) bonded to the octan-2-yl substituent (a branched 8-carbon alkyl chain at the second position). The absence of aromatic or heterocyclic substituents distinguishes it from many acetamide derivatives studied in the literature .

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

N-octan-2-ylacetamide

InChI

InChI=1S/C10H21NO/c1-4-5-6-7-8-9(2)11-10(3)12/h9H,4-8H2,1-3H3,(H,11,12)

InChI Key

DNVCVNWQDMXRNF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Research Findings from Evidence

FPR Receptor Modulation: Pyridazinone-containing acetamides (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-...]) activate FPR2, demonstrating EC₅₀ values in nanomolar ranges for calcium mobilization .

Toxicological Gaps: 2-Cyano-N-[(methylamino)carbonyl]acetamide lacks comprehensive toxicity studies, highlighting regulatory challenges for novel acetamides .

Patent Applications : Benzothiazole acetamides with trifluoromethyl groups show broad-spectrum biological activity, suggesting structural motifs critical for drug design .

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